molecular formula C7H5NS B030560 Benzothiazole CAS No. 95-16-9

Benzothiazole

Cat. No.: B030560
CAS No.: 95-16-9
M. Wt: 135.19 g/mol
InChI Key: IOJUPLGTWVMSFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzothiazole is an aromatic heterocyclic compound with the chemical formula C₇H₅NS. It consists of a benzene ring fused to a thiazole ring. This compound is a colorless, slightly viscous liquid that is not widely used in its parent form but has many derivatives that are found in commercial products and nature .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Electrophilic substitution reactions are common, where this compound reacts with electrophiles to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Halogenated benzothiazoles, nitrobenzothiazoles, sulfonated benzothiazoles.

Scientific Research Applications

Medicinal Chemistry Applications

Benzothiazole and its derivatives have been extensively studied for their pharmacological properties. They exhibit a wide range of biological activities, making them valuable in drug discovery.

Anticancer Properties

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, compounds like 2-substituted benzothiazoles have shown effectiveness against various cancer cell lines by inhibiting tumor growth and inducing apoptosis. A comprehensive review noted that these compounds could be rationally designed to enhance their therapeutic efficacy while minimizing toxicity .

Antimicrobial Activity

This compound derivatives are also recognized for their antimicrobial properties. They have demonstrated activity against bacteria and fungi, making them candidates for developing new antibiotics. The structural versatility of benzothiazoles allows modifications that can enhance their potency against resistant strains .

Other Pharmacological Activities

Beyond anticancer and antimicrobial properties, this compound derivatives have been investigated for:

  • Anti-inflammatory : Compounds exhibit significant anti-inflammatory effects, which can be beneficial in treating conditions like arthritis.
  • Antiviral : Some derivatives show promise in inhibiting viral infections, including HIV.
  • Antidiabetic : Certain this compound compounds have been identified as potential antidiabetic agents through mechanisms involving insulin sensitivity .

Industrial Applications

This compound is not only limited to medicinal uses but also plays a crucial role in various industrial applications.

Dyes and Pigments

This compound derivatives are used as precursors in the synthesis of dyes and pigments due to their ability to form stable colorants. These compounds are utilized in textiles, plastics, and coatings .

Rubber Industry

In the rubber industry, this compound compounds serve as accelerators in the vulcanization process. They enhance the mechanical properties of rubber products and improve their durability .

Environmental Monitoring

Benzothiazoles are also studied for their environmental impact and potential as pollutants. Research has focused on their presence in wastewater and soil, emphasizing the need for monitoring these compounds due to their widespread use .

Case Studies

Several case studies provide insights into the practical applications of this compound:

Case Study: Anticancer Drug Development

A study evaluated a series of this compound derivatives for their anticancer activity against breast cancer cell lines. The results indicated that certain modifications significantly enhanced cytotoxicity compared to standard chemotherapeutics .

Case Study: Antimicrobial Screening

In another study, various this compound derivatives were screened for antimicrobial activity against multiple pathogens. The findings revealed several compounds with potent activity against resistant bacterial strains, suggesting their potential as new antibiotic candidates .

Data Table: Summary of this compound Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAnticancer, Antimicrobial, Anti-inflammatoryEffective against various diseases; high efficacy with low toxicity potential
Industrial ApplicationsDyes & Pigments, Rubber ProcessingEnhances product durability; used widely in manufacturing
Environmental SciencePollutant MonitoringIdentified as common pollutants; requires monitoring

Comparison with Similar Compounds

    Benzoxazole: Similar structure but with an oxygen atom instead of sulfur.

    Thiazole: Lacks the fused benzene ring.

    Benzimidazole: Contains a nitrogen atom instead of sulfur.

Uniqueness:

Biological Activity

Benzothiazole and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. The findings are supported by data tables, case studies, and detailed research results.

Overview of this compound

This compound is a heterocyclic compound characterized by a fused benzene and thiazole ring. Its unique structure contributes to its varied biological activities, making it a valuable scaffold in drug development. Over the past two decades, extensive research has focused on synthesizing novel this compound derivatives with enhanced pharmacological profiles.

1. Anticancer Activity

Numerous studies have demonstrated the potential of this compound derivatives as anticancer agents. For instance, a recent study synthesized 25 novel this compound compounds, among which 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (B7) exhibited significant antiproliferative effects against A431, A549, and H1299 cancer cell lines. The compound not only inhibited cell proliferation but also reduced levels of inflammatory cytokines IL-6 and TNF-α, indicating its dual action as an anticancer and anti-inflammatory agent .

Table 1: Anticancer Activity of Selected this compound Derivatives

Compound NameCell Lines TestedIC50 (µM)Mechanism of Action
B7A4312Inhibition of AKT and ERK pathways
B7A5491Induction of apoptosis
4iH12994Cell cycle arrest

2. Anti-inflammatory Activity

This compound derivatives have also been studied for their anti-inflammatory properties. The aforementioned compound B7 was shown to significantly decrease the activity of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. This suggests that benzothiazoles may offer therapeutic benefits in inflammatory diseases alongside their anticancer properties .

3. Antimicrobial Activity

Research indicates that this compound derivatives possess antimicrobial properties against various pathogens. A review highlighted that several this compound compounds exhibited antibacterial and antifungal activities, making them potential candidates for treating microbial infections .

Table 2: Antimicrobial Activities of this compound Derivatives

Compound NamePathogen TestedActivity TypeMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureusAntibacterial32 µg/mL
Compound BCandida albicansAntifungal16 µg/mL

4. Neuroprotective Activity

Benzothiazoles have also shown promise in neuroprotection. Studies suggest that certain derivatives can protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases .

Case Studies

Case Study 1: Dual Action of Compound B7
In a study published in Frontiers in Chemistry, compound B7 was evaluated for its dual action against cancer and inflammation. It demonstrated significant inhibition of cancer cell proliferation while simultaneously reducing inflammatory markers in vitro, highlighting its potential as a dual-action therapeutic agent .

Case Study 2: Synthesis and Evaluation
A comprehensive review analyzed various synthetic methods for developing this compound derivatives with improved biological activities. It emphasized the importance of modifying the this compound nucleus to enhance specificity towards various biological targets .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to functionalize benzothiazole scaffolds for pharmacological studies?

this compound derivatives are synthesized via Suzuki cross-coupling reactions, enabling the introduction of aryl/heteroaryl groups at specific positions. For example, 2-(4-bromophenyl)this compound serves as a precursor for coupling with phenylboronic acids to generate fluorescent derivatives . Hydrophobic or hydrophilic substituents are strategically added to optimize biological activity, such as anticancer or antimicrobial properties .

Q. How are this compound derivatives initially screened for biological activity in academic research?

Initial screening involves in vitro assays targeting enzymes (e.g., α-glucosidase, HIV protease) or cell lines (e.g., cancer models). Fluorescence-based assays are used for derivatives with photophysical properties, such as those synthesized via Suzuki reactions . Computational tools like molecular docking (AutoDock, Vina) pre-screen derivatives for binding affinity to targets like α-glucosidase or Ras proteins .

Q. What structural features of this compound correlate with baseline antimicrobial or anticancer activity?

A this compound core with electron-withdrawing groups (e.g., -NO₂, -Br) at the 2-position enhances antimicrobial activity, while hydrophobic substituents (e.g., alkyl chains) on the R1 fragment improve anticancer potency by increasing membrane permeability . Substituents like piperazine or imidazole rings further modulate selectivity .

Advanced Research Questions

Q. How can group-based quantitative structure-activity relationship (GQSAR) models guide the optimization of this compound derivatives?

GQSAR fragments benzothiazoles into regions (e.g., R1 and R2) to quantify contributions of substituents to activity. For anticancer derivatives, hydrophobic groups on R1 enhance potency, while hydrophilic groups on R2 improve solubility. Models built via multiple linear regression (MLR) or partial least squares (PLS) predict logP and IC₅₀ values, enabling rational design .

Q. What computational strategies resolve contradictions in this compound-derived α-glucosidase inhibitor data?

Discrepancies between in vitro and in silico results are addressed using 3D-QSAR, molecular dynamics (MD), and density functional theory (DFT). For example, MD simulations reveal conformational stability of this compound-urea hybrids in α-glucosidase binding pockets, while charge density difference maps identify key hydrogen bonds . ADMET predictions (SwissADME) further filter candidates with poor bioavailability .

Q. How does the excited-state intramolecular proton transfer (ESIPT) mechanism in this compound derivatives influence their fluorescence properties?

ESIPT in benzothiazoles (e.g., 4HBS) involves rapid proton transfer (8.7–24 fs) between enol and keto tautomers, producing large Stokes shifts (~150 nm). Solid-state studies combined with DLPNO-CCSD(T) calculations confirm π-stacking and intramolecular H-bonding stabilize the keto form, enabling applications in bioimaging . Non-ESIPT derivatives (e.g., 4HBSN) show weaker fluorescence due to intermolecular quenching .

Q. What role do non-covalent intramolecular interactions play in enhancing this compound potency against drug-resistant targets?

In Abl kinase inhibitors, this compound derivatives exhibit 313-fold higher potency than benzoxazole analogs due to intramolecular O→S interactions. These interactions rigidify the bioactive conformation, improving binding to wild-type and T315I mutant kinases. Ethyl urea groups further stabilize hydrogen bonds with catalytic residues .

Q. How do microbial electrolysis cells (MECs) degrade this compound contaminants, and what are the metabolic intermediates?

MECs mineralize this compound via hydroxylation (to 2-hydroxyl this compound) followed by ring cleavage. Microbial consortia (e.g., Pseudomonas) oxidize intermediates to NH₄⁺ and SO₄²⁻, monitored via HPLC/MS and COD/TOC analysis. Electrode biofilms enriched with Geobacter spp. enhance degradation efficiency by 40% compared to anaerobic digestion .

Q. Methodological Resources

  • QSAR Modeling : Utilize MLR/PLS in GQSAR to quantify substituent effects .
  • Fluorescence Tuning : Optimize Suzuki cross-coupling conditions (Pd catalysts, solvent polarity) to enhance quantum yields .
  • Dynamic Binding Analysis : Apply Gaussian accelerated MD to study this compound-Ras interactions over µs timescales .
  • Degradation Monitoring : Combine HPLC/MS with electrochemical sensors for real-time tracking of this compound metabolites .

Properties

IUPAC Name

1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NS/c1-2-4-7-6(3-1)8-5-9-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJUPLGTWVMSFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7024586
Record name Benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7024586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Yellow liquid with an unpleasant odor; mp = 2 deg C; [HSDB] Colorless liquid; [Alfa Aesar MSDS], Clear to amber liquid; quinoline-like, rubbery odour
Record name Benzothiazole
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzothiazole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3866
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Benzothiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032930
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Benzothiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/973/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

227-228 °C AT 765 MM HG, 231.00 to 233.00 °C. @ 760.00 mm Hg
Record name BENZOTHIAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2796
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Benzothiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032930
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

SLIGHTLY SOL IN WATER; SOL IN ALC, CARBON DISULFIDE, Very soluble in ether, soluble in acetone, slightly soluble in water., 4.3 mg/mL at 25 °C, Very slightly soluble in water; Soluble in acetone, carbon disulfide, Miscible at room temperature (in ethanol)
Record name BENZOTHIAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2796
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Benzothiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032930
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Benzothiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/973/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.246 AT 20 °C/4 °C, 1.236-1.240
Record name BENZOTHIAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2796
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Benzothiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/973/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

0.01 [mmHg]
Record name Benzothiazole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3866
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Yellow liquid

CAS No.

95-16-9
Record name Benzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzothiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENZOTHIAZOLE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8040
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzothiazole
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7024586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.179
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZOTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5BW2593EP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BENZOTHIAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2796
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Benzothiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032930
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

2 °C
Record name BENZOTHIAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2796
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Benzothiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032930
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The 2-(4-aminophenyl)benzoxazole, benzothiazole, or benzimidazole was prepared by condensation of the appropriate aniline derivative with p-amino benzoic acid using polyphosphoric acid. The product was converted to the corresponding isothiocyanate with thiophosgene and subsequently condensed with cyanoacetamide to form the thiocarbamoyl cyanoacetamide. Treatment with bromine afforded the cyano hydroxy thiazole, which was converted to carboxamidine by treatment with the appropriate amide, as shown above.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 9,9-Diethyl-7-bromo-fluorene-2-carboxaldehyde (49.35 g., 0.15 mol.), 2-amino thiophenol (20 ml. 0.187 mol., 1,25 eq.), and DMSO (110 ml) was heated in an oil bath to a bath temperature of 195° C., held there for 45 minutes, and then poured into water. The separated solids were collected, reslurried in 1:4 acetic acid-water (1000 ml.) filtered, and washed with water and dilute sodium bicarbonate solution. These solids, 80.05 g., were then reslurried in hot ethanol, (600 ml), cooled and filtered to get the product benzothiazole, 45.69 g., m.p. 133.6-135° C. An additional 6.6 g., m.p. 134.6-135.5° C., was obtained by chromatography of the ethanol filtrate. Total recovery 52.29 g. (80.3% yield). Mass Spec: m/z 433, 435, (M+). Anal: Calcd for C24H20BrNS: C, 66.37; H, 4.64; Br, 18.40; N, 3.23; and S, 7.37. Found: C, 66.46; H, 4.52; Br, 18.54; N, 3.14; and S, 7.19.
Name
9,9-Diethyl-7-bromo-fluorene-2-carboxaldehyde
Quantity
49.35 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
80.3%

Synthesis routes and methods III

Procedure details

The title compound was prepared in accordance with the general method of Example 1, from 2-bromopyridine (220 mg, 1.39 mmol) and 2-but-3-ynyl-5-fluoro-benzo[d]thiazole (286 mg, 1.39 mmol). The crude residue was purified by flash chromatography (DCM/MeOH 99:1 to 98:2) to yield 38 mg-(0.13 mmol, 100%) of 5-fluoro-2-(4-pyridin-2-yl)but 3-ynyl)benzo[d]thiazole as an orange solid.
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
286 mg
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

The title compound was prepared in accordance with the general method of Example 1, from 2-bromopyridine (193 mg, 1.22 mmol) and 2-but-3-ynyl-4-methyl-benzo[d]thiazole (246 mg, 1.22 mmol). The crude residue was purified by flash chromatography DCM/MeOH 99:1 to 98:2) to yield 86 mg (0.31 mmol, 25%) of 4-methyl-2-(4-pyridin-2-yl)but-3-ynyl)benzo[d]thiazole as a brown oil.
Quantity
193 mg
Type
reactant
Reaction Step One
Name
2-but-3-ynyl-4-methyl-benzo[d]thiazole
Quantity
246 mg
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

The title compound was prepared in accordance with the general method of Example 1, from 2-bromopyridine (46 mg, 0.29 mmol) and 2-but-3-ynyl-4,7-dimethyl-benzo[d]thiazole (63 mg, 0.29° mmol). The crude residue was purified by flash chromatography (CM/MeOH 99:1 to 98:2) to yield 15 mg (52 mmol, 18%) of 4,7-dimethyl-2-(4-pyridin-2-yl)but-3-ynyl)benzo[d]thiazole as a yellow solid.
Quantity
46 mg
Type
reactant
Reaction Step One
Name
2-but-3-ynyl-4,7-dimethyl-benzo[d]thiazole
Quantity
63 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.